N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene core linked via a carboxamide group to a 2-ethoxyphenyl substituent. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic rings .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-14(16)19-17(20)13-11-12-7-3-5-9-15(12)23-18(13)21/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
CCDISSFUHLHHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis of Ethyl 2-oxo-2H-chromene-3-carboxylate
The most widely documented method involves the nucleophilic acyl substitution of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-ethoxyaniline. This reaction is typically conducted in anhydrous ethanol under reflux conditions.
Procedure
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Starting Materials :
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Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 mmol)
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2-Ethoxyaniline (1.2 mmol)
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Ethanol (20 mL)
-
-
Reaction Conditions :
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The mixture is refluxed at 80°C for 6–8 hours under inert atmosphere.
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Progress is monitored via thin-layer chromatography (TLC).
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-
Workup :
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The solvent is evaporated under reduced pressure.
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The crude product is recrystallized from ethanol to yield pure this compound.
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Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of the ester, followed by elimination of ethanol (Figure 1). The electron-withdrawing effect of the chromene-2-oxo group enhances the electrophilicity of the ester, facilitating the substitution.
Coupling Agent-Mediated Synthesis
An alternative method employs carbodiimide-based coupling agents to activate the carboxylic acid intermediate for amide bond formation.
Procedure
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Synthesis of 2-oxo-2H-chromene-3-carboxylic Acid :
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Hydrolysis of ethyl 2-oxo-2H-chromene-3-carboxylate in aqueous NaOH (10%) at 60°C for 2 hours.
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Acidification with HCl yields the free carboxylic acid (95% purity).
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Coupling Reaction :
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2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol)
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2-Ethoxyaniline (1.1 mmol)
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N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 mmol)
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4-Dimethylaminopyridine (DMAP, 0.1 mmol)
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Dichloromethane (DCM, 15 mL)
-
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Reaction Conditions :
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Stirred at room temperature for 12 hours.
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Filtered to remove dicyclohexylurea (DCU) byproduct.
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Workup :
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The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
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Purification via column chromatography (hexane:ethyl acetate = 3:1) yields the product.
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Yield : 78–84%.
Advantages :
-
Higher selectivity for sterically hindered amines.
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Reduced side reactions compared to direct aminolysis.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include solvent choice, temperature, and stoichiometry.
Table 1: Optimization of Direct Aminolysis
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, Toluene | Ethanol | 92 |
| Temperature (°C) | 60, 80, 100 | 80 | 90 |
| Molar Ratio (Amine:Ester) | 1:1, 1.2:1, 1.5:1 | 1.2:1 | 91 |
Ethanol outperforms toluene due to better solubility of reactants. Excess amine drives the reaction to completion.
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic techniques:
Table 2: Spectroscopic Data
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Parameter | Direct Aminolysis | Coupling Agent Method |
|---|---|---|
| Yield | 92% | 84% |
| Reaction Time | 6–8 hours | 12 hours |
| Purity | ≥98% | ≥97% |
| Cost | Low | High (DCC/DMAP) |
Direct aminolysis is preferred for its simplicity and cost-effectiveness, while coupling agents are reserved for sensitive substrates.
Industrial-Scale Production Considerations
Scaling up the direct aminolysis method requires:
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class, known for diverse biological activities and applications in medicinal chemistry. The compound features an ethoxyphenyl group attached to a chromene backbone with a carboxamide functional group.
Scientific Applications
This compound has applications in various scientific fields:
- Organic Synthesis this compound serves as a versatile building block in organic synthesis, participating in a variety of chemical reactions.
- Medicinal Chemistry Chromene derivatives, including this compound, exhibit various pharmacological effects. Research indicates potential biological activities, such as anticancer and anti-inflammatory properties.
- HIV-1 Inhibition Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been designed as potential HIV-1 inhibitors .
Biological Activities
Research indicates that chromene derivatives may exhibit various pharmacological effects:
- Enzyme Inhibition N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can inhibit enzymes involved in the inflammatory response. In vitro studies have demonstrated the compound's ability to inhibit enzymes such as lipoxygenase, which could potentially lead to therapeutic applications in treating conditions characterized by excessive inflammation.
- Anticancer Activity Studies on cancer cell lines have shown that N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in cancer cells.
- Antimicrobial Properties N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has demonstrated inhibitory effects against common bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Data Table: N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide and Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N,N-Dibenzyl-8-methoxy-2-oxo-2H-chromene | Anticancer, Anti-inflammatory |
| N,N-Dibenzyl-N-methylamine hybrids | Neuroprotective, Multi-target activity |
Case Studies
- Cytotoxicity Evaluation: A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines, including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Several compounds were found to have potent anti-proliferative activity against those human cancer cell lines, with one compound showing the most potent biological activity against HepG2 cells.
- HIV-1 Inhibition: N′-[2-hydroxybenzoyl]-2-oxo-2 H-chromene-3-carbohydrazide derivatives were synthesized by reacting 2-oxo-2 H-chromene-3-carbonyl chlorides with 2-hydroxybenzohydrazides under basic conditions and were designed as potential HIV-1 inhibitors .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
Ortho vs. Para Substituents
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): The para-methoxy group on the phenethyl chain may enhance electronic effects (e.g., resonance donation) compared to the ortho-ethoxy group in the target compound.
- N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (): Bulky 3,5-dimethylphenyl groups on a larger benzo[f]chromene scaffold demonstrate higher melting points (277–279°C) due to increased molecular rigidity, contrasting with simpler chromene derivatives .
Alkyl vs. Aromatic Side Chains
- 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide (Compound 17, ): A phenethyl side chain yields a melting point of 175–176°C and moderate antifungal activity. The ethoxy group in the target compound may improve solubility in polar solvents compared to aromatic side chains .
- N-butyl-2-oxo-2H-chromene-3-carboxamide (Compound 18, ): An n-butyl group results in a lower melting point (90–91°C), highlighting how alkyl chains reduce crystallinity compared to aromatic substituents .
Physicochemical Properties
- Solubility : Ortho-substituted derivatives may exhibit lower aqueous solubility due to steric effects, as seen in N-(2-pyridinylmethyl) analogs () .
Biological Activity
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅NO₄
- Molecular Weight : 309.316 g/mol
The compound's structure features a chromene backbone, which is critical for its biological activity. The presence of the ethoxy group on the phenyl ring enhances its solubility and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage .
- Antimicrobial Effects : Studies indicate that this compound demonstrates antibacterial and antifungal activities against various strains, suggesting its potential use in treating infections.
1. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects in vivo. In animal models, it significantly reduced inflammation markers and exhibited a dose-dependent response in inhibiting edema formation .
2. Antioxidant Activity
The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a high total antioxidant capacity comparable to established antioxidants like curcumin .
3. Antimicrobial Activity
In vitro studies revealed that this compound effectively inhibited the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges.
Case Study 1: Anti-inflammatory Effects
A study involving the administration of this compound to rats with induced paw edema demonstrated a significant reduction in paw volume compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antioxidant Efficacy
In a controlled experiment assessing oxidative stress markers in liver tissues, treatment with this compound resulted in lower levels of malondialdehyde (MDA) and higher glutathione (GSH) levels compared to untreated controls, indicating enhanced antioxidant defense mechanisms.
Data Tables
| Biological Activity | Assay Method | IC50/Effect |
|---|---|---|
| Anti-inflammatory | Edema Model | Significant reduction in paw volume at 50 mg/kg |
| Antioxidant | DPPH Scavenging | IC50 = 25 µM (comparable to curcumin) |
| Antimicrobial | MIC Determination | MIC = 15 µg/mL against S. aureus |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with substituted anilines. For example, analogous coumarin carboxamides are synthesized via nucleophilic acyl substitution, where the carboxylic acid is activated (e.g., using thionyl chloride) and reacted with 2-ethoxyaniline in anhydrous DMF or THF under reflux . Optimization includes:
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.5 ppm, lactone carbonyl at ~160 ppm) .
- Mass spectrometry : HRMS (ESI) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) to resolve 3D structure and hydrogen-bonding networks .
- HPLC : Reverse-phase C18 columns (MeCN/HO gradient) for purity assessment .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory activity : COX-2 inhibition via ELISA or fluorometric kits .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what methodologies guide SAR studies?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring to improve receptor binding .
- Scaffold hybridization : Coumarin-thiazolidinone hybrids (e.g., ) to target enzyme active sites .
- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like MAO-B or β-amyloid .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09) .
- Dynamic NMR : Assess conformational flexibility in solution (e.g., variable-temperature NMR) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (C–H⋯O, π–π stacking) to explain packing anomalies .
Q. How can eco-friendly synthesis methods (e.g., sonochemistry) improve yield and reduce waste?
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances yields via cavitation effects .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Immobilized bases (e.g., silica-supported KCO) for reusable reaction systems .
Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties?
Q. How can researchers address low solubility or stability during formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
